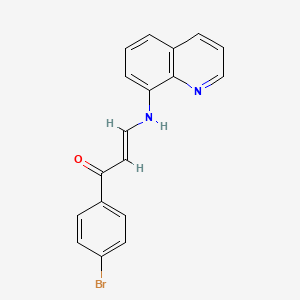
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine, also known as Venlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is commonly used as an antidepressant medication and is prescribed for the treatment of major depressive disorder, anxiety disorders, and panic disorder. In
Scientific Research Applications
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine has been extensively studied for its therapeutic effects as an antidepressant medication. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. In addition, N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine has also been studied for its potential use in the treatment of neuropathic pain, hot flashes associated with menopause, and post-traumatic stress disorder.
Mechanism of Action
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn enhances their signaling and improves mood and anxiety symptoms.
Biochemical and Physiological Effects
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to decrease the levels of inflammatory cytokines, which are involved in the pathophysiology of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine in lab experiments is its well-established mechanism of action and pharmacological profile. This makes it a useful tool for studying the effects of serotonin and norepinephrine on brain function and behavior. However, one limitation of using N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine is that it can have side effects such as nausea, dizziness, and insomnia, which may confound the results of experiments.
Future Directions
There are a number of future directions for research on N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine. One area of interest is in understanding the long-term effects of N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine on brain function and behavior. Another area of interest is in identifying biomarkers that can predict treatment response to N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine. Additionally, there is a need for more research on the use of N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine in the treatment of neuropathic pain, hot flashes associated with menopause, and post-traumatic stress disorder.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine involves a multi-step process that starts with the condensation of 2,4-dimethylphenol with tert-butylamine to form N-(tert-butyl)-2,4-dimethylphenol. This intermediate is then reacted with 1-chlorobutane to form N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine. The final product is obtained by purification through recrystallization.
properties
IUPAC Name |
N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-8-9-15(14(2)12-13)18-11-7-6-10-17-16(3,4)5/h8-9,12,17H,6-7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNAGUUXFCQFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5114987.png)
![3-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5114992.png)
![1,3-diethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115002.png)
![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-4-ol](/img/structure/B5115009.png)
![3-{2-{2-[acetyl(phenyl)amino]vinyl}-1-ethyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B5115037.png)
![N-methyl-5-{[(1-methyl-4-piperidinyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5115038.png)
![3-chloro-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115048.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5115052.png)
![N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5115059.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115063.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5115072.png)

![1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5115088.png)
![2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5115093.png)